molecular formula C8H9NO3 B13665179 Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate

Cat. No.: B13665179
M. Wt: 167.16 g/mol
InChI Key: PBBLCTVNOXYRJA-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound belongs to the class of pyridones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyridin-3-yl)acetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h2-3,5H,4H2,1H3,(H,9,10)

InChI Key

PBBLCTVNOXYRJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC(=O)C=C1

Origin of Product

United States

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